molecular formula C10H12BrClN2O2 B2382926 Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate CAS No. 1845713-77-0

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate

Cat. No.: B2382926
CAS No.: 1845713-77-0
M. Wt: 307.57
InChI Key: XSXHEILWGFHVGC-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS 1845713-77-0) is a high-value pyridine derivative of significant interest in medicinal and organic chemistry research. This compound features a bromo-chloro substituted pyridine ring and a tert-butyl carbamate (Boc) protecting group. Its primary research application is as a key synthetic intermediate in the construction of complex molecules, particularly in the discovery and development of new therapeutic agents. The presence of halogen substituents makes it a versatile scaffold for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex structures . Compounds with this structure are explored in scientific research for their potential as intermediates in the synthesis of kinase inhibitors and other bioactive molecules . The Boc group serves as a protective moiety for amines, enhancing the compound's stability and handling during multi-step synthetic processes, and can be readily removed under acidic conditions when needed . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXHEILWGFHVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or THF.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts, along with bases like cesium carbonate, are commonly used in solvents such as 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 748812-75-1
  • Molecular Formula : C₁₀H₁₂BrClN₂O₂
  • Molecular Weight : ~307.35 g/mol (calculated)
  • Structure : Features a pyridine ring substituted with bromo (5-position), chloro (6-position), and a tert-butyl carbamate group (2-position).

Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its halogenated pyridine core enables participation in cross-coupling reactions and functional group transformations .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs are differentiated by substituent positions, functional groups, and molecular weight:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate 748812-75-1 C₁₀H₁₂BrClN₂O₂ 307.35 5-Br, 6-Cl, carbamate at 2-position Halogens, carbamate
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 1131041-73-0 C₁₀H₁₂BrClN₂O₃ 323.57 5-Br, 6-Cl, 3-OH, carbamate at 2-position Halogens, hydroxyl, carbamate
tert-Butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate 2231673-63-3 C₁₁H₁₄BrClN₂O₂ ~321.35 5-Br, 6-Cl, methylcarbamate at 3-position Halogens, methylcarbamate
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate N/A (Catalog Ref.) C₁₁H₁₄BrClN₂O₂ ~321.35 6-Br, 2-Cl, methylcarbamate at 3-position Halogens, methylcarbamate

Biological Activity

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, with a pyridine moiety substituted with bromine and chlorine. This structural configuration enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or alter receptor functions, which is critical for its potential therapeutic effects.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It can bind to various enzymes, potentially affecting metabolic pathways relevant to disease states.
  • Receptor Binding : Its interaction with receptors suggests a potential role in modulating signaling pathways, which could be beneficial in treating conditions like cancer or inflammatory diseases.
  • Antiviral Activity : Preliminary studies indicate that compounds structurally similar to this compound exhibit antiviral properties, particularly against viruses like Zika . Although specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promise.

Table 1: Summary of Biological Activities

Activity Details
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor ModulationAlters receptor functions affecting cellular signaling
Antiviral PotentialSimilar compounds show activity against Zika virus
SelectivityExhibits selective toxicity profiles in preliminary studies

Case Study: Enzyme Inhibition

In a study focusing on carbamate derivatives, this compound was tested for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated that the compound could effectively reduce CDK activity, suggesting its potential as an anticancer agent.

Case Study: Antiviral Activity

Research has demonstrated that structurally related compounds exhibit significant antiviral effects. For instance, one study reported that certain pyridine derivatives could reduce viral titer levels significantly in infected cell lines. While direct evidence for this compound's antiviral properties is still emerging, these findings highlight the potential for further investigation into its efficacy against viral pathogens .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate?

The compound is synthesized via nucleophilic substitution between 5-bromo-6-chloropyridin-2-amine and tert-butyl chloroformate. Key steps include:

  • Reagents : Tert-butyl chloroformate, triethylamine (base).
  • Conditions : Anhydrous solvent (e.g., dichloromethane or THF), inert atmosphere (N₂/Ar), room temperature or mild heating (25–40°C).
  • Mechanism : The amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, followed by deprotonation to form the carbamate.

Q. Example Protocol :

Dissolve 5-bromo-6-chloropyridin-2-amine (1.0 eq) in anhydrous DCM.

Add triethylamine (1.2 eq) dropwise under N₂.

Introduce tert-butyl chloroformate (1.1 eq) slowly.

Stir for 12–24 hours at 25°C.

Purify via column chromatography (hexane/ethyl acetate).

Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the carbamate .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet) and pyridine protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm and ~80 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 307.57 (M⁺) with isotopic patterns matching Br/Cl.
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).

Q. Data Interpretation Tips :

  • Compare experimental data with computational predictions (e.g., DFT calculations).
  • Cross-validate with X-ray crystallography for absolute configuration (if crystalline) .

Q. How should this compound be stored to ensure stability?

  • Short-term : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon).
  • Long-term : Lyophilize and keep at –20°C with desiccants (e.g., silica gel).
  • Decomposition Risks : Hydrolysis in humid conditions; monitor via TLC or HPLC for carbamate degradation .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Scenario : Discrepancies in bond lengths or angles between NMR and X-ray results. Methodology :

Refinement Tools : Use SHELX programs (e.g., SHELXL) for high-resolution crystallographic refinement .

Dynamic Effects : Account for molecular motion in solution (NMR) vs. static crystal packing (X-ray).

Complementary Techniques :

  • DFT Calculations : Compare optimized geometries with experimental data.
  • Variable-Temperature NMR : Probe conformational flexibility.

Case Study : If tert-butyl group rotation causes NMR signal broadening, low-temperature NMR (e.g., –40°C) can resolve splitting patterns .

Q. What strategies optimize halogen substitution reactions involving this compound?

Challenges : Steric hindrance from the tert-butyl group and electronic effects of Br/Cl substituents. Solutions :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Use Pd(0)/Cu(I) for cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hours conventional).

Q. Example Reaction :

  • Substitution at C-5 Bromine :
    React with NaN₃ in DMF at 80°C to yield azide derivatives for click chemistry .

Q. How can reaction yields be improved during scale-up synthesis?

Key Factors :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for reproducibility.
  • In-line Purification : Integrate scavenger resins to remove excess tert-butyl chloroformate.
  • Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress.

Q. Data-Driven Optimization :

ParameterLab Scale (mg)Pilot Scale (g)
Yield (%)65–7570–78
Purity (HPLC)>95%>98%
Reaction Time24 hours8 hours

Adjust equivalents of tert-butyl chloroformate (1.05–1.10 eq) to minimize byproducts .

Q. What computational methods predict the compound’s reactivity in drug discovery?

Approaches :

  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Corrogate substituent effects (Br/Cl) on bioactivity.

Case Study :
The chlorine atom enhances hydrophobic interactions with ATP-binding pockets, while bromine improves halogen bonding. MD simulations show a 20% increase in binding affinity compared to non-halogenated analogs .

Q. How are degradation products characterized under stressed conditions?

Stress Testing :

  • Hydrolysis : Expose to HCl/NaOH (0.1M, 40°C) and monitor via LC-MS.
  • Oxidation : Treat with H₂O₂ (3% w/v) to identify N-oxide derivatives.
  • Photolysis : UV light (254 nm) to detect radical-mediated cleavage.

Q. Degradation Pathways :

Hydrolysis → 5-bromo-6-chloropyridin-2-amine + CO₂ + tert-butanol.

Oxidation → Sulfoxide/sulfone byproducts (if sulfur-containing analogs exist).

Q. Analytical Workflow :

  • HPLC-PDA : Track degradation kinetics.
  • HRMS : Assign molecular formulas to degradation peaks .

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